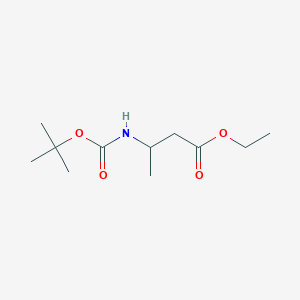
Raltegravir-d3 beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raltegravir-d3 beta-D-Glucuronide is a labeled metabolite of Raltegravir, an antiretroviral drug used to treat HIV infections. The compound has a molecular formula of C26H26D3FN6O11 and a molecular weight of 623.56 . It is primarily used in scientific research to study the pharmacokinetics and metabolism of Raltegravir.
Métodos De Preparación
The synthesis of Raltegravir-d3 beta-D-Glucuronide involves the incorporation of deuterium atoms into the Raltegravir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route and reaction conditions are proprietary and specific to the manufacturer . Industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Raltegravir-d3 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Raltegravir-d3 beta-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of Raltegravir and its metabolites.
Biology: It is used to investigate the biological pathways and mechanisms involved in the metabolism of Raltegravir.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raltegravir in the human body.
Industry: It is used in the development and testing of new antiretroviral drugs
Mecanismo De Acción
Raltegravir-d3 beta-D-Glucuronide exerts its effects by inhibiting the HIV integrase enzyme, which is responsible for integrating viral DNA into the host cell genome. This inhibition prevents the replication of the virus and reduces the viral load in the body. The molecular targets and pathways involved include the integrase enzyme and the DNA integration process .
Comparación Con Compuestos Similares
Raltegravir-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. Similar compounds include:
Raltegravir: The parent compound without deuterium labeling.
Dolutegravir: Another integrase inhibitor used to treat HIV infections.
Elvitegravir: A similar integrase inhibitor with a different chemical structure
This compound stands out due to its specific use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Raltegravir in the body.
Propiedades
Fórmula molecular |
C26H29FN6O11 |
|---|---|
Peso molecular |
623.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3 |
Clave InChI |
DNIJULFVNPGGMF-SFIPPOAQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)




![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)





![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
